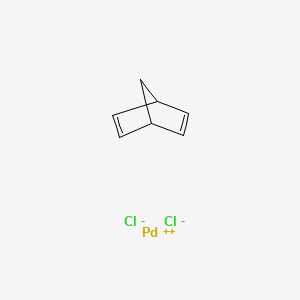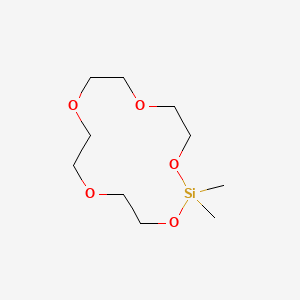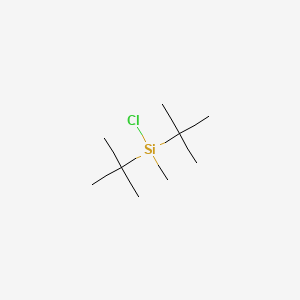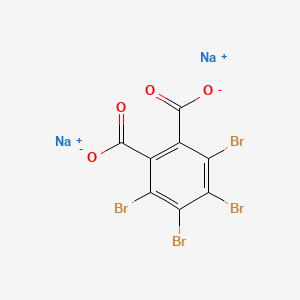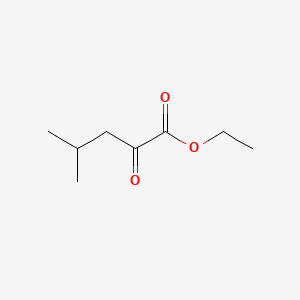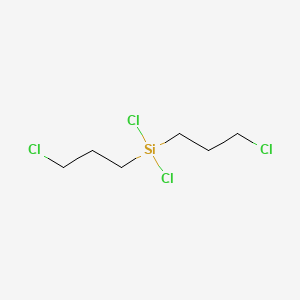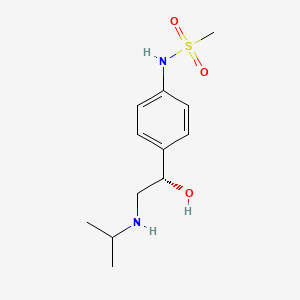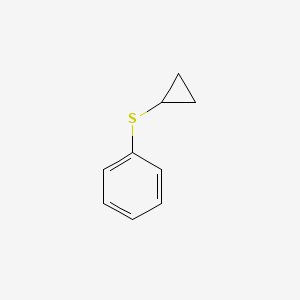
环丙基苯基硫醚
描述
Cyclopropyl phenyl sulfide is a chemical compound with the molecular formula C9H10S . It has an average mass of 150.241 Da and a monoisotopic mass of 150.050323 Da .
Synthesis Analysis
Primary alkyl halides and epoxides react with 1-lithiocyclopropyl phenyl sulfide to give derivatives suitable for transformation to carbonyl compounds or for desulfurization . There is much current interest in developing methodology which utilizes cyclopropanes for polarity inversion operations .Molecular Structure Analysis
Cyclopropyl phenyl sulfide contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 sulfide .Chemical Reactions Analysis
Cyclopropyl phenyl sulfide was found to convert quantitatively to cyclopropyl phenyl sulfoxide under the action of nitrous acid formed in situ . Under the same conditions, phenoxycyclopropane undergoes transformation to 5–phenoxyisoxasoIine (nitrophenols are formed as byproducts in this reaction) .Physical And Chemical Properties Analysis
Cyclopropyl phenyl sulfide is a liquid at 20°C . It should be stored under inert gas as it is air sensitive . It has a molecular weight of 150.241 .科学研究应用
分子结构和性质
环丙基苯基硫醚的分子式为C9H10S,分子量为150.241 . 它是一种无色至淡黄色至浅橙色的透明液体 .
酮的转化
环丙基苯基硫醚已被用作试剂,将酮转化为螺环丁酮 . 这种应用在需要官能团转化有机合成中具有重要意义。
极性反转操作
伯烷基卤化物和环氧化合物与1-锂化环丙基苯基硫醚反应生成适于转化为羰基化合物或脱硫的衍生物 . 这表明环丙基苯基硫醚在极性反转操作中具有潜力,极性反转操作是合成化学中的一个关键过程。
安全和操作
环丙基苯基硫醚被归类为易燃液体,会引起皮肤和眼睛刺激 . 因此,在通风良好的区域操作时,务必小心操作,并佩戴防护手套、护目镜和面部防护罩 .
商业供应
环丙基苯基硫醚可在市面上买到,可以从各种化学品供应商处购买 . 需要注意的是,化合物的纯度可能会有所不同,因此在购买前务必检查规格。
光谱数据
环丙基苯基硫醚的光谱数据,包括其质谱,可以在 NIST 化学手册等数据库中找到 . 这些信息对研究人员识别和表征该化合物很有用。
作用机制
Target of Action
Cyclopropyl phenyl sulfide is a chemical compound that primarily targets the respiratory system . It is used as a reagent in various chemical reactions .
Mode of Action
The mode of action of Cyclopropyl phenyl sulfide involves its conversion to cyclopropyl phenyl sulfoxide under the action of nitrous acid formed in situ . This conversion is quantitative, meaning it happens completely under the given conditions .
Biochemical Pathways
It’s known that the compound plays a role in the conversion of a ketone into a spirocyclobutanone . This suggests that it may be involved in various organic synthesis processes.
Result of Action
The primary result of the action of Cyclopropyl phenyl sulfide is the conversion of the compound to cyclopropyl phenyl sulfoxide . This reaction is significant in the field of organic chemistry, particularly in the synthesis of various organic compounds .
Action Environment
The action of Cyclopropyl phenyl sulfide can be influenced by various environmental factors. For instance, the conversion of Cyclopropyl phenyl sulfide to cyclopropyl phenyl sulfoxide occurs under the action of nitrous acid formed in situ . Therefore, the presence and concentration of nitrous acid in the environment would likely influence the efficacy and stability of Cyclopropyl phenyl sulfide.
安全和危害
属性
IUPAC Name |
cyclopropylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBKCPJOFAUAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163357 | |
| Record name | Benzene, (cyclopropylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] Colorless liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | Cyclopropyl phenyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20514 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
14633-54-6 | |
| Record name | Cyclopropyl phenyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014633546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (cyclopropylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclopropylsulfanyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPROPYL PHENYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72C99LP48P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a convenient method to synthesize cyclopropyl phenyl sulfide?
A1: A simple and efficient method involves treating 1,3-bis(phenylthio)propane with two equivalents of n-butyllithium in tetrahydrofuran (THF) at 0°C. This reaction generates 1-lithiocyclopropyl phenyl sulfide, a versatile intermediate for further synthetic transformations. [, , ]
Q2: Why is 1-lithiocyclopropyl phenyl sulfide considered a useful synthetic intermediate?
A2: This lithiated species readily reacts with various electrophiles, enabling the preparation of diversely substituted cyclopropyl phenyl sulfides. [, , ] For example, it allows the synthesis of O-aryl and O-alkyl S-cyclopropyl dithiocarbonates in good yields. []
Q3: Are there alternative synthetic routes to cyclopropyl phenyl sulfides?
A3: Yes, cyclobutanols derived from cyclopropyl phenyl sulfide can undergo Bronsted or Lewis acid-mediated semi-pinacolic rearrangement. This reaction provides valuable intermediates for synthesizing cuparene-type sesquiterpenes. []
Q4: How do the reactivities of 1,2-bis(phenylthio)ethane and 1,4-bis(phenylthio)butane compare to 1,3-bis(phenylthio)propane under similar reaction conditions?
A4: Interestingly, treating 1,2-bis(phenylthio)ethane with butyllithium yields phenyl vinyl sulfide, while 1,4-bis(phenylthio)butane remains unreactive under the same conditions. This highlights the unique reactivity of the 1,3-bis(phenylthio)propane in forming the cyclopropyl ring system. []
Q5: Where can I find more information on the applications of cyclopropyl phenyl sulfide in organic synthesis?
A5: A review titled "Preparation and synthetic utility of cyclopropyl phenyl sulfides" provides a comprehensive overview of its synthetic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)
